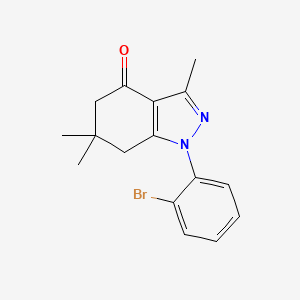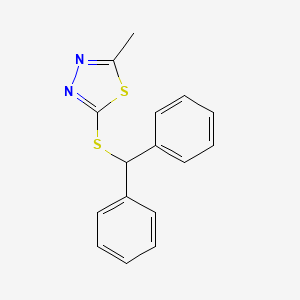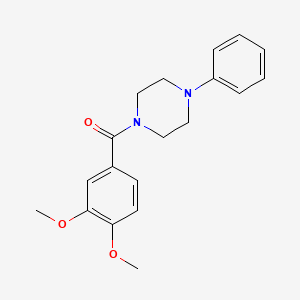![molecular formula C17H21NO3S B5595812 [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine](/img/structure/B5595812.png)
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a naphthyl group substituted with a propoxy group
Wissenschaftliche Forschungsanwendungen
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a naphthyl derivative followed by the introduction of the pyrrolidine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: Known for its versatility in drug discovery, particularly in the development of enzyme inhibitors.
Pyrrolizines: Another class of compounds with significant biological activity, often used in medicinal chemistry.
Prolinol: A derivative of pyrrolidine, commonly used in asymmetric synthesis and as a chiral auxiliary.
Uniqueness
[(6-Propoxy-2-naphthyl)sulfonyl]pyrrolidine stands out due to its unique combination of a sulfonyl group with a naphthyl and pyrrolidine ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form strong interactions with biological targets further enhances its potential in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
1-(6-propoxynaphthalen-2-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-2-11-21-16-7-5-15-13-17(8-6-14(15)12-16)22(19,20)18-9-3-4-10-18/h5-8,12-13H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDLNEYGEDIFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5595729.png)

![N-[(E)-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5595761.png)

![9-ethyl-1-methyl-4-(quinolin-8-ylmethyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5595766.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-3-carbaldehyde](/img/structure/B5595770.png)

![4-[(2,3-dimethylphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5595789.png)



![N,N-dimethyl-1-{4-methyl-5-[1-(3-thienylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5595815.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5595818.png)
![methyl 5-({[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-2-furoate](/img/structure/B5595829.png)
